[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a nitroanilino group (-NO2), and a benzoate ester group. These functional groups could potentially give the compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitroanilino group might be introduced through a nitration reaction, and the benzoate group through an esterification reaction .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The compound’s reactivity can be influenced by its functional groups. For instance, the cyano group might undergo reactions such as hydrolysis, reduction, or addition reactions. The nitro group is also reactive and can participate in reduction reactions or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques .Scientific Research Applications
Liquid Crystalline Applications
Studies have investigated the mesomorphic behavior and thermal stability of compounds related to the mentioned chemical structure, highlighting their potential in the development of liquid crystal displays and devices. The research shows how terminal substituents affect the nematic-isotropic transition temperature, suggesting the chemical's role in enhancing nematic thermal stability. Moreover, the presence of nitro and cyano groups has been found to significantly influence the liquid crystalline properties, indicating its applicability in designing materials with desired mesophases and transition temperatures (Funakoshi et al., 1994); (Takenaka & Teshima, 1994).
Photopolymerization
The compound's utility extends to photopolymerization, where it acts as a photoiniferter, decomposing under UV irradiation to generate radicals. This property makes it suitable for applications in coatings, adhesives, and 3D printing materials, where controlled radical generation is crucial (Guillaneuf et al., 2010).
Electrochemical Behavior
Research on the electrochemical behavior of similar compounds in protic mediums provides insights into their potential applications in electrochemical sensors and devices. The study on the reduction and oxidation processes of these compounds contributes to the understanding of their reactivity and stability in various electrochemical environments (David et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O7/c1-33-22-14-19(28(31)32)9-10-20(22)27-24(29)18(15-26)12-16-8-11-21(23(13-16)34-2)35-25(30)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,27,29)/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZHOHYMIQXMTJ-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.